molecular formula C14H18N4O2S2 B7435494 N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine

Cat. No. B7435494
M. Wt: 338.5 g/mol
InChI Key: VATQQHFZVFGLBP-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine, commonly referred to as "compound X," is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiazolidinedione family and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by compound X leads to the regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake, as well as reduce inflammation and oxidative stress. Additionally, compound X has been shown to inhibit cancer cell growth and induce apoptosis. These effects are believed to be mediated by the activation of PPARγ and the regulation of various genes involved in glucose and lipid metabolism, as well as inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of compound X is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-diabetic, and anti-cancer properties, making it a promising candidate for drug development. Additionally, the synthesis of compound X is relatively straightforward, making it readily available for research purposes. However, one of the limitations of compound X is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on compound X. One area of research is the development of more potent and selective PPARγ agonists, which could have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans, which could lead to its eventual approval as a therapeutic agent.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 6-bromo-2-thiophen-2-ylpyrimidin-4-amine with 3-mercaptopropionic acid to form 6-thiophen-2-ylpyrimidin-4-amine-5-thiol. This intermediate compound is then reacted with 2-bromoacetyl chloride to form N-[3-(2-bromoacetyl)propyl]-6-thiophen-2-ylpyrimidin-4-amine. Finally, the reaction of N-[3-(2-bromoacetyl)propyl]-6-thiophen-2-ylpyrimidin-4-amine with sodium hydrosulfide and sodium methoxide yields the desired compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. In particular, compound X has been studied for its potential use in the treatment of type 2 diabetes mellitus, where it has been shown to improve insulin sensitivity and glucose uptake. Additionally, compound X has been studied for its potential use in the treatment of various cancers, where it has been shown to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20)9-3-7-18(22)6-2-5-15-14-10-12(16-11-17-14)13-4-1-8-21-13/h1,4,8,10-11H,2-3,5-7,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQQHFZVFGLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCCNC2=NC=NC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine

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